4-Methylestradiol
Overview
Description
4-Methylestradiol is a derivative of estradiol . It is a synthetic estrane steroid and a derivative of estradiol . It is specifically the derivative of estradiol with a methyl group at the C17α positions .
Synthesis Analysis
The synthesis of 4-Methylestradiol was carried out by reductive aromatization of 4-methyl-1,4-androstadiene-3-one-17β-ol . The relative binding affinity of 4-Methylestradiol was found to be 10 and 25% of estradiol at 0 and 25°C, respectively .Molecular Structure Analysis
The molecular formula of 4-Methylestradiol is C19H26O2 . Its average mass is 286.409 Da and its monoisotopic mass is 286.193268 Da .Chemical Reactions Analysis
In a study, 4-Methylestradiol was selected for use as an internal standard (IS) based on similarities in structural and chromatographic properties compared with the targeted ginsenosides .Physical And Chemical Properties Analysis
The safety data sheet for 4-Methylestradiol suggests that it should be handled with care to avoid dust formation and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance .Scientific Research Applications
Synthesis and Biological Activity
- 4-Methylestradiol (4-ME2) was synthesized by reductive aromatization, displaying 10-25% of estradiol's binding affinity and exhibiting weaker uterotrophic activity compared to estrone, without any antiuterotrophic activity (Qian & Abul-Hajj, 1990).
Pharmacological Effects
- Pharmacological effects of 4-ME2 were tested in ovariectomized rats, showing that 4-ME2 did not significantly affect uterine growth or gonadotrophin release, indicating its inactivity in the used model (Ball, Emons, Haupt, & Knuppen, 1983).
Interaction with Estrogen Receptors
- 4-ME2 showed affinity to cytoplasmic estrogen receptors and was able to translocate estrogen receptors into the cell nucleus at high doses, but was ineffective at low doses in rat pituitary gland and uterus (Kirchhoff, Wang, Ghraf, Ball, & Knuppen, 1984).
Role in Estrogen Metabolism
- The metabolism of catechol estrogens, including 4-ME2, is significant in understanding estrogen-induced carcinogenesis, with 4-ME2 being an important probe to study the biological importance of estrogen hydroxylation processes (Roy, Weisz, & Liehr, 1990).
Potential in Breast Cancer Research
- The study of methylestrogens like 4-ME2 is crucial in the research of breast cancer and estrogen receptor interactions, providing insights into the agonistic properties of these compounds (Vollmer, Wünsche, Schütze, Feit, & Knuppen, 1991).
Implications for Carcinogenesis Studies
- 4-ME2 plays a significant role in mechanistic studies of estrogen-induced cancers, particularly in understanding the role of estrogen metabolites and their reactive intermediates in carcinogenesis (Liehr, 1998).
Safety And Hazards
properties
IUPAC Name |
(8R,9S,13S,14S,17S)-4,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-11-12-3-4-15-14(13(12)5-7-17(11)20)9-10-19(2)16(15)6-8-18(19)21/h5,7,14-16,18,20-21H,3-4,6,8-10H2,1-2H3/t14-,15-,16+,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHOYPMKTGTOLM-SMYFESCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCC3C2CCC4(C3CCC4O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872685 | |
Record name | 4-Methylestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20872685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylestradiol | |
CAS RN |
6171-48-8 | |
Record name | 4-Methylestradiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006171488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20872685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYLESTRADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94DM04YP7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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